molecular formula C6H16NNaO7P2 B017172 Neridronate sodium CAS No. 80729-79-9

Neridronate sodium

Cat. No. B017172
CAS RN: 80729-79-9
M. Wt: 299.13 g/mol
InChI Key: MHYULJPRWPTMTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neridronate Sodium, also known as Neridronic Acid, is a bisphosphonate drug that prevents osteoclastic bone resorption . It is used for the prevention and treatment of osteoporosis . The chemical formula of Neridronate Sodium is C6H16NNaO7P2 .


Molecular Structure Analysis

Neridronate Sodium has a molecular weight of 299.131 . The IUPAC name for this compound is sodium hydrogen (6-amino-1-hydroxy-1-phosphonohexyl)phosphonate . The structure of Neridronate Sodium includes two phosphonate groups linked together through a carbon atom .


Chemical Reactions Analysis

Bisphosphonates like Neridronate Sodium have a P-C-P structure, which is similar to the P-O-P structure of native pyrophosphate . This structure allows strong and selective binding to hydroxyapatite, as well as osteoclast inhibition through different mechanisms of action .


Physical And Chemical Properties Analysis

Neridronate Sodium is a small molecule with a water solubility of 20.9 mg/mL . It has a logP value of -0.89, indicating its hydrophilic nature . The compound has a pKa (Strongest Acidic) of 0.69, indicating its acidic nature . It has a polar surface area of 164.14 Å2, suggesting its ability to form hydrogen bonds .

Scientific Research Applications

  • Osteoblast Differentiation : Neridronate enhances the differentiation of cultured osteoblasts into mature bone-forming cells, suggesting its use in long-term therapy for demineralizing metabolic bone disorders (Frediani et al., 2004).

  • Treatment of Bone Diseases : It is approved in Italy for treating osteogenesis imperfecta, Paget's disease of bone, and type I complex regional pain syndrome (Corrado, Colia, & Cantatore, 2017).

  • Angiogenesis Inhibition : Neridronate inhibits angiogenesis both in vitro and in vivo, making it a potential treatment for various angiogenesis-dependent diseases like chronic inflammatory diseases and cancer (Ribatti et al., 2007).

  • Osteoporosis and Pain Syndrome Treatment : It is licensed for treating osteoporosis and complex regional pain syndrome type I (Gatti et al., 2013).

  • Bone Mineral Density Improvement : Neridronate increases bone mineral density and reduces bone resorption in adults with osteogenesis imperfecta type I (Leali et al., 2017).

  • Cancer Treatment Support : It prevents bone loss in patients with prostate cancer undergoing androgen ablation therapy (Morabito et al., 2004).

  • Transient Osteoporosis Treatment : It successfully treated transient osteoporosis of the hip in a young woman during pregnancy (Montagna et al., 2005).

  • Improvement in Bone Conditions : Neridronate is effective in treating metabolic bone disorders and musculoskeletal pain conditions (Iolascon & Moretti, 2022).

  • Complex Regional Pain Syndrome : Neridronate has shown promise in reducing the extreme pain associated with complex regional pain syndrome (Littlejohn, 2013).

  • Postmenopausal Osteoporosis Treatment : When administered intravenously, it results in clinically relevant increases in bone mineral density in postmenopausal women (Braga et al., 2003).

Safety And Hazards

Neridronate Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause health hazards . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYULJPRWPTMTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerixia

CAS RN

80729-79-9
Record name Neridronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERIDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neridronate sodium
Reactant of Route 2
Neridronate sodium
Reactant of Route 3
Neridronate sodium
Reactant of Route 4
Neridronate sodium
Reactant of Route 5
Neridronate sodium
Reactant of Route 6
Neridronate sodium

Citations

For This Compound
11
Citations
G La Montagna, D Malesci, R Tirri, G Valentini - Clinical rheumatology, 2005 - Springer
… The clinical features and the therapeutic action of intramuscular neridronate sodium, a third-… intramuscular amino-bisphosphonate (Nerixia, neridronate sodium, 25 mg/month for 6 …
Number of citations: 59 link.springer.com
P D'Eufemia, R Finocchiaro, A Zambrano… - Osteoporosis …, 2017 - Springer
This study evaluates serum creatine kinase isoenzyme activity in children with osteogenesis imperfecta to determine its usefulness as a biochemical marker during treatment with …
Number of citations: 5 link.springer.com
P Li, Y Hu - Journal of Analytical Methods in Chemistry, 2018 - hindawi.com
… What’s more, other kinds of bisphosphonates such as neridronate sodium and alendronate sodium also failed to have a significant impact on the fluorescence of CDs. It was obvious …
Number of citations: 8 www.hindawi.com
R Niimi, A Sudo, M Hasegawa… - The Journal of Bone …, 2006 - boneandjoint.org.uk
… Montagna et al 8 started treatment with an intramuscular amino-bisphosphonate (neridronate sodium, 25 mg/month), calcium carbonate and cholecalciferol two months after the onset of …
Number of citations: 28 boneandjoint.org.uk
LK Bachrach - Endocrine Practice, 2007 - Elsevier
… For children with osteogenesis imperfecta, treatment with pamidronate disodium, alendronate sodium, and neridronate sodium has been linked to gains in bone density, reduced bone …
Number of citations: 74 www.sciencedirect.com
AC SantoraII, A Sharma - Osteoporosis: Pathophysiology and …, 2020 - books.google.com
The definition of osteoporosis as “… a disease characterized by low bone mass, microarchitectural deterioration of bone tissue leading to enhanced bone fragility, and a consequent …
Number of citations: 0 books.google.com
JR Shapiro - Osteogenesis Imperfecta, 2014 - Elsevier
… One month after delivery the patient was treated with neridronate sodium, 25 mg intramuscular/month, calcium carbonate and cholecalciferol. After 3 weeks, including bed rest, the …
Number of citations: 3 www.sciencedirect.com
H Yu, H Yang, E Shi, W Tang - Medicine in drug discovery, 2020 - Elsevier
Phosphorus-containing drugs belong to an important class of therapeutic agents and are widely applied in daily clinical practices. Structurally, the phosphorus-containing drugs can be …
Number of citations: 77 www.sciencedirect.com
R Lenin, RM Raju, DVNS Rao, UK Ray - Medicinal Chemistry Research, 2013 - Springer
Microwave-assisted rapid and efficient procedure for the synthesis of bisphosphonate and their libraries is described in solvent-free medium. Bisphosphonates having nitrogen and …
Number of citations: 29 link.springer.com
NE Mealy, M Bayes - Drugs of the Future, 2004 - [Barcelona, Spain sn]
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.